Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: This document provides a technical overview based on publicly available data for medical-grade thermoplastic polyurethanes (TPUs), including grades from the Texin® family. While several Texin® grades are certified for biocompatibility, specific data for "Texin 192A" is not publicly available. Therefore, this guide addresses the properties and biological interactions characteristic of this class of materials. Manufacturers must conduct their own specific testing to validate the suitability of any material for its intended application.[1][2]
Introduction to Medical-Grade Thermoplastic Polyurethanes (TPUs)
Thermoplastic polyurethanes are a versatile class of block copolymers known for their exceptional combination of properties, bridging the gap between flexible rubber and rigid plastics.[1][2] This makes them ideal for a wide range of medical applications, from catheters and tubing to device housings and drug delivery components.[1] Medical-grade TPUs, such as those in the Covestro Texin® family, are specifically formulated for biocompatibility and can be sterilized using methods like gamma radiation or ethylene oxide.
The interaction of these polymers with biological fluids is a critical aspect of their performance, governing the safety and efficacy of the medical device. This interaction is primarily characterized by the material's biocompatibility—its ability to perform with an appropriate host response in a specific application. This guide details the key material properties, the standardized testing protocols used to evaluate biological interactions, and the fundamental processes that occur at the material-biology interface.
Material Properties
The physical and mechanical properties of a TPU influence its behavior both before and after contact with biological fluids. While a specific datasheet for Texin 192A is not publicly available, the following table represents typical properties for a medical-grade, polyester-based TPU with a Shore hardness of approximately 92A, based on data for similar products like Texin 392A and Desmopan 192.[3][4][5]
Table 1: Representative Physical and Mechanical Properties of Medical-Grade TPU
| Property | Test Method | Typical Value |
| Physical Properties |
| Hardness (Shore A) | ASTM D2240 | ~92 |
| Density | ASTM D792 | ~1.21 g/cm³ |
| Max Moisture Content | - | < 0.03% |
| Mechanical Properties |
| Tensile Strength | ASTM D412 | ~48 MPa (7000 psi) |
| Elongation at Break | ASTM D412 | ~450% |
| Flexural Modulus | ASTM D790 | ~200 MPa |
| Tear Strength | ASTM D624 | ~130 kN/m |
| Thermal Properties |
| Vicat Softening Temp. | ASTM D1525 | ~130°C (266°F) |
| Drying Temperature | - | 88 - 99°C (190 - 210°F) |
Note: These values are illustrative. End-users must consult the specific product datasheet from the manufacturer for definitive information.
Core Biological Interactions and Biocompatibility Assessment
The biological evaluation of any patient-contacting medical device is governed by international standards, primarily the ISO 10993 series. These standards outline a risk-based approach to determine the required testing, which depends on the nature and duration of body contact. For a material like Texin®, several key interaction types are assessed.
Protein Adsorption
The initial event upon contact of any material with a biological fluid like blood or interstitial fluid is the rapid adsorption of proteins to its surface. This process is governed by surface properties (e.g., hydrophobicity, charge) and protein characteristics (e.g., size, concentration).[6] This adsorbed protein layer mediates subsequent biological responses, including cell adhesion and activation of the coagulation cascade. The "Vroman effect" describes the dynamic process where abundant, smaller proteins that arrive first are progressively replaced by larger, less mobile proteins with a higher affinity for the surface.
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Caption: The Vroman Effect: Sequential protein adsorption on a biomaterial surface.
Cytotoxicity
Cytotoxicity tests assess whether a material or its leachable substances can cause cell death. This is a primary indicator of biocompatibility.
Hemocompatibility
For devices in contact with blood, hemocompatibility is critical. These tests evaluate adverse reactions such as hemolysis (rupturing of red blood cells), thrombosis (clot formation), and complement activation.
Sensitization and Irritation
These tests determine if a material can induce an allergic (sensitization) or inflammatory (irritation) response upon contact with skin or tissue.
Systemic Toxicity
This evaluation determines if leachable substances from a device can cause toxic effects in organs and tissues distant from the point of contact.
Experimental Protocols
The following protocols are generalized summaries of the standard ISO 10993 tests typically performed on medical-grade polymers.
Cytotoxicity: ISO 10993-5 (MEM Elution)
The Minimum Essential Medium (MEM) Elution test is a common in vitro method to assess cytotoxicity.[7][8][9][10]
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Extraction: The test material is incubated in a cell culture medium (MEM) at 37°C for 24-72 hours. This allows any potentially toxic chemicals to leach from the material into the medium, creating an "extract."[8]
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Cell Culture: A layer of L929 mouse fibroblast cells is grown in a culture dish until it reaches a near-confluent monolayer.[11]
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Exposure: The original culture medium is removed from the cells and replaced with the material extract.
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Incubation: The cells are incubated in the presence of the extract for a specified period (e.g., 48 hours).
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Evaluation: The cells are examined microscopically for signs of toxicity, such as malformation, lysis (bursting), and cell death. The response is graded on a scale from 0 (no reactivity) to 4 (severe reactivity). A material is considered non-cytotoxic if the grade is ≤ 2.[11]
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Caption: Workflow for ISO 10993-5 MEM Elution Cytotoxicity Test.
Hemolysis: ISO 10993-4 (Direct Contact Method)
This test quantifies the degree of red blood cell (RBC) lysis caused by direct contact with a material.[12]
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Blood Preparation: Freshly collected, anticoagulated blood (often from rabbits) is diluted with saline.[12]
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Contact: The test material is placed in a tube with the diluted blood. A positive control (e.g., water, which causes 100% hemolysis) and a negative control (saline) are prepared in parallel.
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Incubation: The tubes are incubated at 37°C with gentle agitation to simulate physiological conditions.[12]
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Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.
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Analysis: The supernatant (the liquid portion) is analyzed using a spectrophotometer to measure the amount of free hemoglobin released from lysed cells.
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Calculation: The hemolytic percentage of the test material is calculated relative to the controls. A material is generally considered non-hemolytic if the hemolysis rate is below 2%.[13]
Sensitization: ISO 10993-10 (Guinea Pig Maximization Test)
This in vivo test is a highly sensitive method to determine if a material can induce a delayed-type hypersensitivity (allergic) reaction.[14][15]
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Induction Phase (Day 0): Test animals (guinea pigs) receive a series of intradermal injections in the scapular region. These include the material extract, the extract mixed with Freund's Complete Adjuvant (FCA, an immune stimulant), and FCA alone.[15]
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Induction Phase (Day 7): A topical patch containing the material extract is applied to the same injection site for 48 hours to further sensitize the animal.[15]
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Challenge Phase (Day 21): A challenge patch with the material extract is applied to a naive (previously untreated) area of the animal's flank for 24 hours.[15]
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Evaluation: The challenge site is observed at 24 and 48 hours after patch removal. The skin is scored for erythema (redness) and edema (swelling) using the Magnusson and Kligman scale. A material is considered a sensitizer if the reaction is significantly greater than that observed in control animals.
Acute Systemic Toxicity: ISO 10993-11
This test evaluates the potential for a single, acute exposure to leachable substances to cause toxicity throughout the body.[16][17]
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Extraction: Extracts of the material are prepared using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents to simulate the extraction of different types of chemicals.[16]
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Administration: The extracts are administered to test animals (typically mice) via a clinically relevant route, such as intravenous or intraperitoneal injection.[16][17]
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Observation: The animals are observed for adverse reactions immediately after injection and at regular intervals for up to 72 hours.[16] Observations include signs of toxicity such as convulsions, changes in activity, and weight loss.
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Summary of Biocompatibility for Medical TPUs
The table below summarizes the typical biocompatibility tests passed by many medical-grade TPUs, such as several specified Texin® grades.
Table 2: Standard Biocompatibility Profile for Medical-Grade TPUs
| Test Category | Standard | Description | Typical Result for Medical TPU |
| Cytotoxicity | ISO 10993-5 | Assesses cell lysis and toxicity from material extracts. | Pass (Non-cytotoxic) |
| Sensitization | ISO 10993-10 | Evaluates the potential for inducing an allergic skin reaction. | Pass (Non-sensitizing) |
| Irritation | ISO 10993-23 | Assesses the potential for causing skin or intracutaneous irritation. | Pass (Non-irritating) |
| Systemic Toxicity | ISO 10993-11 | Evaluates potential for systemic toxic effects from a single exposure. | Pass (Non-toxic) |
| Hemocompatibility | ISO 10993-4 | Measures adverse effects on blood, including red blood cell damage. | Pass (Non-hemolytic) |
| Implantation | ISO 10993-6 | Examines the local tissue response to the material after implantation. | Pass (Non-toxic) |
Source: Generalized from ISO 10993 standards and manufacturer biocompatibility statements.
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Caption: Logical workflow for biocompatibility risk assessment based on ISO 10993-1.
References